Lqq IV
Description
Contextualizing Scorpion Venom Peptides in Neurobiological Research
Scorpion venom peptides have long been recognized for their ability to modulate the activity of ion channels, which are critical for electrical signaling in excitable cells like neurons and muscle cells. mdpi.comnih.govjcu.edu.aumdpi.com These peptides exhibit high specificity and affinity for different ion channel subtypes, making them powerful probes for studying channel structure, function, and their roles in physiological and pathological processes. nih.govmdpi.com The study of these toxins has provided fundamental insights into the mechanisms of ion channel gating and ion permeation. mdpi.comnih.govnih.gov
Historical Overview of Scorpion Toxin Discovery and Their Role in Ion Channel Studies
The historical use of animal toxins, including those from scorpions, in probing ion channel function dates back several decades. Early research in the 1980s, notably at Brandeis University, involved the discovery of toxins like charybdotoxin (B568394) from Leiurus quinquestriatus venom that specifically bound to potassium channels. nih.gov These discoveries were pivotal in identifying key regions of channel proteins involved in pore formation and toxin binding. nih.gov The development of techniques like voltage clamping and patch-clamp electrophysiology further facilitated the characterization of scorpion toxin actions on ion channels. mdpi.com Over time, advancements in biochemical techniques, such as fractionation, chromatography, and peptide sequencing, have enabled the detailed characterization of numerous scorpion venom components. nih.gov
Significance of Lqq IV as a Representative Alpha-Toxin from Leiurus quinquestriatus quinquestriatus
This compound is classified as an alpha-toxin, a group of scorpion neurotoxins that primarily target voltage-gated sodium channels (NaV channels). jcu.edu.auuniprot.org Alpha-toxins typically bind to receptor site 3 on NaV channels in a voltage-independent manner and inhibit the fast inactivation process of the channel. jcu.edu.auuniprot.orgnih.gov This action prolongs the open state of the channel, leading to increased sodium influx and persistent depolarization of the cell membrane, which disrupts normal neuronal transmission. jcu.edu.auuniprot.orgnih.gov this compound, specifically from Leiurus quinquestriatus quinquestriatus, has been identified as a representative alpha-toxin within Group IV of a classification system based on immunological and structural similarities among Androctonus alpha-toxins and related toxins. nih.govmdpi.com Its study has contributed to understanding the structural and antigenic diversity within the alpha-toxin family and their specific interactions with mammalian and insect sodium channels. nih.govacs.org
This compound is a peptide composed of 65 amino acid residues and contains four disulfide bridges, a common structural feature among long-chain sodium channel toxins. nih.govlatoxan.com It exhibits high sequence identity with other long-chain alpha-neurotoxins that are active against receptor site 3 of mammalian and insect voltage-gated Na+ channels. nih.gov Research has shown this compound's ability to inhibit the inactivation of specific NaV channel subtypes, including NaV1.2, NaV1.6, and NaV1.7, albeit with varying potency. uniprot.org
Here is a summary of some key characteristics of this compound:
| Characteristic | Value/Description | Source |
| Source Organism | Leiurus quinquestriatus quinquestriatus (Egyptian scorpion) (Deathstalker scorpion) | ontosight.aiuniprot.org |
| Toxin Type | Peptide Neurotoxin, Alpha-toxin | ontosight.aiuniprot.org |
| Target | Voltage-gated Sodium Channels (NaV channels) | ontosight.aiuniprot.org |
| Mechanism of Action | Inhibits fast inactivation by binding to site 3 | jcu.edu.auuniprot.org |
| Amino Acid Residues | 65 | nih.govlatoxan.com |
| Disulfide Bridges | 4 | nih.govlatoxan.com |
| UniProt Accession | P01489 (Alpha-toxin Lqq4) | uniprot.org |
| Molecular Weight (approx) | 7202 Da | latoxan.com |
Properties
Molecular Formula |
C34H48N2O9 |
|---|---|
Molecular Weight |
7,202 Da |
Purity |
≥ 95 %. (HPLC) |
Origin of Product |
United States |
Structural Biology and Classification of Lqq Iv
Primary Amino Acid Sequence and Polypeptide Nature of Lqq IV
This compound is a polypeptide chain, meaning it is composed of a linear sequence of amino acids linked by peptide bonds ebsco.comlibretexts.orgwikipedia.org. The primary structure of a protein or polypeptide is defined by this specific sequence of amino acids, starting from the N-terminal (amino group) to the C-terminal (carboxyl group) libretexts.orgkhanacademy.org. While the exact primary sequence of this compound was not explicitly detailed in the search results, related scorpion alpha-toxins like Bs-Tx28 from Buthus sindicus have been shown to consist of 65 amino acid residues nih.gov. Makatoxin I from Buthus martensii karsch contains 64 amino acids frontiersin.org. These examples suggest that this compound is also composed of a similar number of amino acids, forming a single polypeptide chain.
Disulfide Bridge Architecture and Its Role in this compound Tertiary Structure
Scorpion toxins that act on voltage-gated sodium channels, including alpha-toxins, typically possess four disulfide bridges tandfonline.com. These bridges tightly fold the alpha-helix and beta-sheets, stabilizing the core of the toxins mdpi.com. Specifically, in related scorpion toxins, the disulfide bridges connect cysteine residues in a conserved pattern: Cys3-Cys6, Cys4-Cys7, Cys5-Cys2, and Cys1-Cys8 (using a generic numbering scheme) mdpi.com. This specific arrangement of disulfide bonds is fundamental to the characteristic fold of these toxins, which includes an α-helix and a triple-stranded β-sheet tandfonline.com. The formation of these disulfide bonds is necessary for the protein to achieve its stable, native conformation nih.govresearchgate.net.
Conformational Variants of this compound Resulting from Cis-Trans Isomerization
While not specifically detailed for this compound in the provided search results, conformational variants in proteins and peptides can arise from the isomerization of peptide bonds, particularly those involving proline residues (X-Pro peptide bonds). Cis-trans isomerization refers to the different spatial arrangements of atoms around a double bond or a peptide bond that exhibits partial double-bond character mdpi.comuregina.ca. Isomerization, particularly cis-trans isomerization of proline, is known to play a role in protein folding and can affect the stability and conformation of a protein nih.govnih.gov. For example, cis-trans isomerization of a specific proline residue (Pro32) has been shown to be required for amyloid formation in another protein, suggesting its importance in conformational changes nih.gov. While direct information on cis-trans isomerization and resulting conformational variants of this compound was not found, the principle of cis-trans isomerization affecting peptide conformation is a recognized phenomenon in protein structural biology nih.govnih.govresearchgate.net.
Classification of this compound within the Alpha-Neurotoxin Family
This compound is classified as an alpha-neurotoxin. Alpha-neurotoxins are a group of neurotoxic peptides primarily found in the venom of snakes (Elapidae and Hydrophiidae families) and scorpions wikipedia.orgresearchgate.netmdpi.com. These toxins are known for their ability to antagonistically bind to post-synaptic nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly at the neuromuscular junction, thereby blocking neurotransmission and causing paralysis wikipedia.orgresearchgate.netmdpi.commdpi.com.
Scorpion toxins that target voltage-gated sodium channels are broadly divided into alpha-toxins and beta-toxins based on their mechanism of action tandfonline.commdpi.com. Alpha-toxins, like this compound, bind to voltage-sensing domain IV (VSD IV) of the Nav channel and inhibit its fast inactivation process, leading to prolonged depolarization of the cell membrane mdpi.com. Snake venom alpha-neurotoxins are members of the three-finger toxin (3FTx) protein family, characterized by a conserved tertiary structure with three loops ("fingers") extending from a central core stabilized by disulfide bonds wikipedia.orgresearchgate.netmdpi.combakerlab.org. While scorpion alpha-toxins share functional similarities and some structural features with snake venom alpha-neurotoxins, they represent a distinct class of toxins. Scorpion alpha-toxins are generally longer (60-70 amino acids) compared to short-chain snake alpha-neurotoxins (60-62 residues) and long-chain snake alpha-neurotoxins (66 or more residues), and their classification is often based on their pharmacological activity and binding site on ion channels tandfonline.comresearchgate.net. This compound is specifically mentioned as belonging to Group IV in a classification of Androctonus scorpion alpha-toxins, which contains toxins similar to this compound from Leiurus quinquestriatus quinquestriatus mdpi.com.
Sequence Homology and Structural Conservation of this compound Among Scorpion Venom Toxins
Sequence homology and structural conservation are significant features among scorpion venom toxins, reflecting their evolutionary relationships and conserved functional mechanisms. This compound exhibits sequence similarity with other scorpion alpha-toxins. For instance, Makatoxin I from Buthus martensii karsch shows 55–77% similarity with this compound frontiersin.org. Bs-Tx28 from Buthus sindicus shows high sequence identity (82-94%) with other long-chain alpha-neurotoxins active against mammalian sodium channels, including this compound nih.gov.
Despite variations in amino acid sequences, scorpion alpha-toxins that target voltage-gated sodium channels display a high degree of relatedness at the level of three-dimensional structure tandfonline.commdpi.com. They share a conserved structural fold comprising an α-helix and a triple-stranded β-sheet, stabilized by four disulfide bridges tandfonline.commdpi.com. This structural conservation is particularly evident in the core region of the toxins nih.govtandfonline.com. However, some regions, such as the solvent-exposed turns, can exhibit structural variability, which may contribute to differences in their specific interactions with ion channels tandfonline.commdpi.com. The conserved hydrophobic surface formed by aromatic and hydrophobic residues is also a common feature among these toxins mdpi.com. This balance between conserved structural elements and variable loop regions is crucial for the diverse yet specific activities of scorpion alpha-toxins.
Table 1: Characteristics of Related Scorpion Alpha-Toxins
| Toxin Name | Source | Number of Amino Acids | Disulfide Bridges | Sequence Similarity to this compound | Target |
| Makatoxin I | Buthus martensii karsch | 64 | 4 (8 Cysteine residues) | 55–77% | Not specified |
| Bs-Tx28 | Buthus sindicus | 65 | 4 (8 Cysteine residues) | 82-94% (with related toxins including this compound) | Mammalian Na+ channels (site 3) nih.gov |
| Alpha-toxins | Leiurus quinquestriatus quinquestriatus | 60-70 (general range) | 4 | - | Voltage-gated Na+ channels tandfonline.com |
Molecular Mechanism of Action of Lqq Iv at the Ion Channel Interface
Molecular Recognition and Binding of Lqq IV to Voltage-Gated Sodium Channels
This compound functions as a gating-modifier toxin, interacting with extracellular receptor sites on the VGSC alpha subunit. Unlike pore-blocking toxins, this compound does not physically occlude the ion conduction pathway but rather allosterically modifies channel gating by binding to a region that undergoes conformational changes during channel activity. latoxan.comuniprot.org
Elucidation of Specific Binding Sites on Sodium Channel Subtypes (e.g., Receptor Site-3)
Research has identified the primary binding site of this compound as the voltage-sensing domain IV (VSDIV) of voltage-gated sodium channels. nih.govnih.govuniprot.org This region is critical for coupling membrane depolarization to channel gating. This compound is classified as a site-3 toxin, a group known to target a receptor site predominantly formed by the extracellular loop connecting the S3 and S4 segments within Domain IV. latoxan.comuniprot.orguniprot.org Some studies suggest potential overlap between receptor site 3 and site 6, both of which are targeted by toxins that slow channel inactivation. latoxan.com The interaction with VSDIV influences its movement, which is a key step in the channel's gating cycle. uniprot.org
Functional Modulation of Sodium Channel Gating by this compound
The binding of this compound to VSDIV leads to significant alterations in the functional properties of voltage-gated sodium channels. A hallmark effect is the modulation of channel gating, particularly affecting the processes of inactivation. nih.govnih.govnih.govuniprot.org
Inhibition of Inactivation Kinetics of Activated Sodium Channels
A primary functional consequence of this compound binding is the inhibition or slowing of both fast and slow inactivation kinetics of activated sodium channels. latoxan.comuniprot.orguniprot.orgnih.govuniprot.org This disruption of normal inactivation transitions results in a prolonged open state or increased availability of the channel to open. nih.govnih.govuniprot.orgnih.govuniprot.org
Studies have shown that this compound shifts the voltage dependence of steady-state inactivation to more positive potentials. nih.govnih.govnih.govuniprot.org This positive shift indicates that a stronger depolarization is required to inactivate the channel, effectively increasing the proportion of channels available to conduct current at depolarized membrane potentials. For instance, on NaV1.1 channels, 100 nM this compound shifted the steady-state inactivation V₁/₂ from -65 ± 1 mV to -44 ± 1 mV. nih.govuniprot.org Similarly, on NaV1.2 channels coexpressed with the β1 subunit, 100 nM this compound shifted the steady-state inactivation V₁/₂ from -57 mV to -48 mV. nih.gov
This compound also impacts slow inactivation, shifting its voltage dependence to more positive potentials and slightly slowing the kinetics of entry into the slow inactivated state. nih.govuniprot.org The combined effects on fast and slow inactivation can lead to the appearance of a sustained "window current" within a specific range of membrane potentials where channels are activated but fail to fully inactivate. nih.govuniprot.org
Table 1: Effect of this compound on Steady-State Inactivation Voltage Dependence (V₁/₂)
| Sodium Channel Subtype | This compound Concentration | Control V₁/₂ (mV) | This compound V₁/₂ (mV) | ΔV₁/₂ (mV) | Source |
| NaV1.1 | 100 nM | -65 ± 1 | -44 ± 1 | +21 | nih.govuniprot.org |
| NaV1.2 + β1 | 100 nM | -57 | -48 | +9 | nih.gov |
Biophysical Underpinnings of this compound-Mediated Channel Activity Alteration (Excluding physiological outcomes)
The biophysical basis of this compound's action lies in its interaction with the voltage-sensing machinery of the sodium channel, specifically VSDIV. The movement of the S4 segment within VSDIV is a voltage-dependent process crucial for both channel activation and inactivation. uniprot.org Site-3 toxins like this compound are thought to exert their effects by allosterically modulating the conformation and movement of VSDIV. uniprot.org
Binding of this compound to VSDIV is proposed to trap this domain in an intermediate activated state. This trapping mechanism interferes with the normal outward movement of the S4 segment in VSDIV that is required for efficient fast inactivation. uniprot.org By stabilizing VSDIV in a conformation that disfavors the transition to the fully inactivated state, this compound effectively destabilizes the fast inactivation gate, which is formed by the intracellular loop between domains III and IV. This interference with VSDIV movement and its coupling to the inactivation gate underlies the observed slowing and inhibition of inactivation kinetics. uniprot.org Studies involving gating current measurements have provided further insights into how site-3 toxins modify the movements of the voltage sensors. uniprot.org
Theoretical Models Describing this compound-Channel Interaction Dynamics
Theoretical models of voltage-gated sodium channel gating provide a framework for understanding the dynamic interactions between this compound and the channel protein. The asynchronous gating model, for instance, posits that the activation of VSDs I-III precedes channel opening, while the slower activation of VSDIV is subsequently required for fast inactivation to occur. This compound's specific interaction with VSDIV and its impact on inactivation kinetics are consistent with this model, suggesting that the toxin interferes with the normal voltage-dependent movement of VSDIV that triggers or stabilizes the inactivated state. uniprot.org
Other theoretical concepts, such as state-dependent binding, are relevant to understanding how toxins and drugs interact with ion channels. While this compound is described as binding voltage-independently at site-3, its effects are manifested through modulating voltage-dependent gating transitions, highlighting the intricate interplay between toxin binding and the conformational states of the channel. The "hinged-lid" model of fast inactivation, which describes the DIII-DIV linker as an inactivation gate interacting with a receptor site on the channel, is also relevant, as this compound's action on VSDIV ultimately impacts the function of this inactivation gate. Theoretical models continue to be refined to fully capture the complex dynamics of toxin-channel interactions and their effects on channel function.
Recombinant Expression and Biochemical Production Strategies for Lqq Iv
Methodologies for Heterologous Expression of Lqq IV and Related Toxins (e.g., E. coli systems)
Heterologous expression in Escherichia coli is a widely utilized method for producing recombinant scorpion toxins, including those from Leiurus quinquestriatus. E. coli's rapid growth rate, ease of genetic manipulation, and high expression levels make it an attractive host organism jmb.or.kr. However, expressing disulfide-rich peptides like scorpion toxins in the E. coli cytoplasm can lead to the formation of insoluble inclusion bodies due to the reducing environment brieflands.combbk.ac.uk.
To address this, various strategies have been developed. One common approach involves expressing the toxin as a fusion protein. Fusion tags, such as the poly-histidine tag (His-tag) or Maltose Binding Protein (MBP), can enhance solubility and facilitate purification ircmj.comtandfonline.comnih.gov. For instance, the neurotoxin LqqV, also from Leiurus quinquestriatus quinquestriatus, was successfully expressed in a thioredoxin mutant E. coli strain [AD494(DE3)pLysS] as a poly-histidine-tagged fusion protein, which permitted disulfide bond formation nih.gov. Approximately 50% of the expressed LqqV protein was found in the soluble fraction when cultured at 37°C nih.gov.
Another strategy for expressing disulfide-rich proteins in a correctly folded, soluble form within E. coli is targeting expression to the periplasmic space. The periplasm provides a more oxidizing environment conducive to disulfide bond formation, and it contains chaperone proteins that can assist in protein folding bbk.ac.uknih.gov. Studies have shown that co-expression of bacterial chaperone proteins like DsbA, DsbC, SurA, and FkpA can significantly enhance the expression and native folding of disulfide-linked scorpion toxins in the E. coli periplasm bbk.ac.uknih.gov. While expressing a β-scorpion toxin (Bj-xtrIT) in the periplasm alone did not yield sufficient soluble protein, co-secretion with these chaperones enabled robust over-expression and purification of the natively folded toxin bbk.ac.uk.
Specific E. coli strains engineered to facilitate disulfide bond formation in the cytoplasm, such as the Shuffle® and Origami® strains, have also been employed for expressing scorpion toxins mdpi.comnih.govscielo.br. These strains have mutations in the trxB and gor genes, which disrupt the thioredoxin and glutathione (B108866) reductase pathways, respectively, creating a more oxidizing cytoplasmic environment.
Optimization of this compound Production Yields and Soluble Expression
Achieving high production yields and maximizing soluble expression are critical for efficient recombinant protein production. Several factors can be optimized in E. coli expression systems to improve the yield and solubility of scorpion toxins.
Optimization of induction conditions, including the concentration of the inducer (commonly IPTG), temperature, and induction duration, plays a significant role. Lower induction temperatures (e.g., 16°C or 20°C) and reduced IPTG concentrations can often promote slower protein synthesis, allowing more time for proper folding and reducing the formation of inclusion bodies mdpi.comscielo.broup.com. For example, in the expression of a recombinant scorpion toxin, induction with 1 mM IPTG at 37°C resulted in insoluble protein, while expression at 16°C for a longer duration was used in other successful protocols ircmj.commdpi.com.
The choice of E. coli strain is also crucial. As mentioned earlier, strains like Shuffle® and Origami® are beneficial for expressing proteins with multiple disulfide bonds due to their oxidizing cytoplasm mdpi.comnih.govscielo.br.
The use of solubility-enhancing fusion tags, such as MBP, has been shown to increase the soluble expression levels of recombinant proteins in E. coli cytoplasm ircmj.comtandfonline.com. After expression and purification, the fusion tag can be removed by specific proteases, such as TEV protease or Factor Xa, to obtain the native toxin sequence tandfonline.comnih.gov.
While E. coli is widely used, other expression systems like Pichia pastoris have demonstrated higher yields and better native folding for some scorpion toxins, potentially offering an alternative for optimizing production nih.govresearchgate.netfrontiersin.orgplos.org. However, the focus here remains on E. coli strategies as per the instructions.
Reported yields for recombinant scorpion toxins expressed in E. coli can vary. Some studies report yields of 1 to 2 mg/L, while others, using optimized conditions or different toxins, have achieved higher amounts. For instance, recombinant LqqV expression in a thioredoxin mutant E. coli strain yielded about 1.5 mg/liter nih.gov. Another study on a different scorpion toxin reported a yield of 4 mg from 1L of LB medium nih.gov.
Strategies for Purification and Proper Folding of Recombinant this compound
Purification of recombinant scorpion toxins from E. coli typically involves several chromatographic steps. When expressed with a His-tag, affinity chromatography using Ni-NTA resin is a common initial purification step, allowing selective binding and elution of the tagged protein brieflands.comnih.gov. Fusion proteins with MBP can be purified using amylose (B160209) resin.
Following initial capture, further purification is often necessary to achieve high purity. Reverse-phase HPLC (RP-HPLC) is a powerful technique widely used for the purification of scorpion toxins due to its high resolution and ability to separate peptides based on their hydrophobicity tandfonline.comscielo.brnih.govmdpi.com. RP-HPLC can be used as a polishing step after affinity chromatography or, in some cases, as a single-step purification method for recombinant scorpion toxins expressed as inclusion bodies nih.gov. Size exclusion chromatography (SEC) can also be used, often as an initial step to separate proteins based on size, although its resolution may be limited for small peptides and is usually combined with other methods mdpi.com.
For scorpion toxins expressed in E. coli inclusion bodies, obtaining functionally active protein requires a refolding process to establish the correct disulfide bridges and tertiary structure. This typically involves solubilizing the inclusion bodies using denaturing agents like urea (B33335) or guanidine (B92328) hydrochloride, followed by refolding under controlled conditions. Oxidative refolding is crucial for disulfide-rich toxins like this compound, which contains four disulfide bonds brieflands.comuniprot.org. Refolding buffers often contain a redox system, such as reduced and oxidized glutathione (GSH/GSSG), to facilitate the correct formation and rearrangement of disulfide bonds tandfonline.comjabonline.in. The concentration of the protein during refolding is critical, with low protein concentrations (e.g., 1–100 µg/mL) often favored to prevent aggregation jabonline.in.
Strategies to improve refolding efficiency include the use of additives that prevent aggregation or assist folding, and the optimization of refolding buffer conditions (pH, temperature, redox potential) jabonline.in. Chromatographic methods can also be integrated into the refolding process jabonline.in.
Alternatively, as discussed in Section 4.1, expressing the toxin in the E. coli periplasm or using cytoplasmic strains engineered for disulfide bond formation (e.g., Shuffle®, Origami®) can lead to direct production of correctly folded, soluble protein, thereby avoiding the need for in vitro refolding from inclusion bodies bbk.ac.uknih.gov.
The proper folding of recombinant scorpion toxins is essential for their biological activity. Techniques such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the secondary and tertiary structure, respectively, and compare it to the native toxin nih.gov. Functional assays, such as patch-clamp measurements for toxins acting on ion channels, are also performed to confirm biological activity after purification and refolding nih.gov.
Data Table:
While specific yield data for recombinant this compound is limited in the search results beyond the mention of LqqV, the following table summarizes typical yield ranges observed for recombinant scorpion toxins expressed in E. coli based on the provided sources:
| Expression System/Strategy | Observed Yield Range (approx.) | Notes | Source(s) |
| E. coli (general) | 1-2 mg/L | Common yield range reported. | researchgate.net |
| E. coli (optimized conditions) | > 9 mg/L | Higher yields achievable with optimization. | researchgate.net |
| E. coli thioredoxin mutant (LqqV) | ~1.5 mg/L | Soluble expression with His-tag fusion. | nih.gov |
| E. coli (BmαTX14 from inclusion bodies) | 4 mg/L | After refolding and RP-HPLC purification. | nih.gov |
| E. coli periplasmic expression + chaperones (Bj-xtrIT) | ~0.3 mg/L | Soluble, natively folded protein. | bbk.ac.uk |
| E. coli cytoplasm + MBP fusion (optimized) | 180-350 mg/L | High soluble expression of fusion protein before cleavage. | tandfonline.com |
Note: Yields can vary significantly depending on the specific toxin, construct, strain, and optimization parameters.
Advanced Analytical and Biophysical Characterization of Lqq Iv
Spectroscopic Techniques for Elucidating Lqq IV Structural Features (e.g., Circular Dichroism, NMR approaches)
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique utilized for the structural elucidation of scorpion toxins. Two-dimensional (2D) NMR spectroscopy has been used to determine the solution structure of LqhαIT, a highly insecticidal alpha-neurotoxin from L. q. hebraeus. researchgate.net NMR analysis of LqhαIT binding to insect sodium channels has provided insights into the toxin-channel interaction, suggesting that a five-residue turn in the toxin may interact with a specific loop on the channel. researchgate.net While direct NMR studies specifically on this compound were not detailed in the search results, these applications of NMR to closely related toxins highlight its utility in providing high-resolution structural information and mapping interaction sites.
Mass Spectrometry Methodologies for this compound Primary Structure Confirmation and Post-Translational Modification Analysis (e.g., MALDI-TOF-MS, LC-ESI-MS)
Mass spectrometry techniques are fundamental for the characterization of peptide toxins, including the confirmation of their primary structure and the identification of post-translational modifications. Methodologies such as Matrix-Assisted Laser Desorption/Ionization-Time-Of-Flight Mass Spectrometry (MALDI-TOF-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) have been extensively used in the analysis of scorpion venoms and purified toxins. researchgate.net
These techniques, often coupled with automated Edman degradation analysis, are instrumental in establishing the amino acid sequence of toxins. researchgate.net For example, the primary structure of Bs-Tx28, a toxin with high sequence identity to Lqq-IV, was determined using a combination of MALDI-TOF-MS, LC-ESI-MS, and Edman degradation. researchgate.net Mass spectrometry also serves to verify the purity of isolated toxins. kuleuven.be The molecular weight of this compound has been determined to be approximately 7202 Da, consistent with a peptide of its size and disulfide bonding. latoxan.com
The primary structure of this compound has been reported as: VRDAYIADDK NCVYTCGSNS YCNTECTKNG AESGYCQWLG KYGNACWCIK LPDKVPIRIP GKCR. kuleuven.be
This sequence information, often obtained or confirmed through mass spectrometry-based methods, is crucial for understanding the toxin's structure-function relationships and for comparative studies with other toxins.
Biophysical Assays for Quantifying this compound-Ion Channel Binding and Interaction Specificity (e.g., Radioligand Binding, Surface Plasmon Resonance)
Biophysical assays are essential for quantifying the interaction between this compound and its target ion channels, providing data on binding affinity and specificity. Radioligand binding assays, particularly competitive binding experiments using iodinated toxins, have been widely applied to study the interaction of scorpion alpha-toxins with sodium channels in various preparations, such as rat brain synaptosomes and insect neuronal membranes. researchgate.netcore.ac.ukresearchgate.net
Studies involving this compound have demonstrated its ability to competitively inhibit the binding of other alpha-toxins, such as AaH II, to rat brain synaptosomes, although higher concentrations of this compound are required compared to some other alpha-toxins. researchgate.net This suggests that this compound may interact with a binding area on rat brain sodium channels that is closely related to, but potentially distinct from, the binding site of AaH II. researchgate.net While direct binding data specifically and exclusively for this compound were noted as being limited in some earlier reports, competitive binding experiments provide indirect evidence of its interaction with sodium channels and allow for comparisons of its affinity relative to other known toxins. researchgate.net
Quantitative binding data, such as IC50 values (the concentration of inhibitor required to displace 50% of the bound radioligand), are typically derived from these competitive binding assays. core.ac.uk These values provide a measure of the toxin's potency in competing for the binding site.
Electrophysiological Approaches for Analyzing this compound Effects on Channel Conductance (e.g., Patch-clamp techniques)
Electrophysiological techniques are indispensable for directly analyzing the functional effects of this compound on ion channel activity, including channel conductance and gating properties. Patch-clamp techniques, in various configurations (e.g., whole-cell, outside-out), and voltage clamp recordings on oocytes expressing specific sodium channel subtypes are commonly used methods. researchgate.netresearchgate.net
Alpha-scorpion toxins, including this compound, are known to modify the gating mechanism of voltage-gated sodium channels, primarily by inhibiting or slowing down the fast inactivation process. diff.orguniprot.orgnih.govnih.gov This leads to a prolonged influx of sodium ions and an extended depolarization of the cell membrane. diff.orgnih.gov Electrophysiological recordings allow researchers to measure changes in sodium currents in response to the application of this compound, thereby characterizing its effects on channel kinetics and voltage dependence.
Studies on related alpha-toxins have shown that they can strongly slow down channel inactivation with specific half-maximal effective concentrations (EC50 values). researchgate.net These electrophysiological analyses provide direct evidence of the toxin's activity on the target channel and help to elucidate the molecular mechanisms underlying its neurotoxicity. While specific detailed electrophysiological data solely focused on this compound's effects on various channel subtypes were not extensively provided in the search snippets, the general mechanism of action for alpha-toxins like this compound on sodium channel inactivation is well-established through these techniques. nih.gov
| Technique | Application to this compound Characterization | Type of Information Provided |
| Circular Dichroism (CD) | Used for structural analysis of related alpha-toxins. | Secondary structure and structural integrity. |
| NMR Spectroscopy | Used for solution structure determination and interaction mapping of related alpha-toxins. | High-resolution 3D structure and insights into toxin-channel interaction sites. |
| MALDI-TOF-MS, LC-ESI-MS | Used for primary structure determination and purity assessment. | Molecular weight, amino acid sequence confirmation, and identification of modifications. |
| Automated Edman Degradation | Used for primary structure determination. | Sequential identification of amino acid residues. |
| Competitive Radioligand Binding | Used to study binding to sodium channels and compare affinity with other toxins. | Binding affinity (e.g., IC50 values) and relative localization of binding sites. |
| Patch-clamp techniques, Voltage Clamp | Used to analyze effects on sodium channel conductance and gating (inactivation). | Changes in current kinetics, voltage dependence, and confirmation of inactivation inhibition. |
Comparative Analysis and Evolutionary Perspectives of Lqq Iv
Phylogenetic Relationships of Lqq IV within Scorpion Toxin Gene Families
Scorpion venoms contain a complex mixture of bioactive molecules, with peptides targeting ion channels being particularly prominent. These peptides are broadly classified based on their length, disulfide bridge pattern, and pharmacological effects on different ion channel types, including voltage-gated sodium (NaV), potassium (KV), calcium (Ca2+), and chloride (Cl-) channels. Long-chain scorpion toxins, typically comprising 60 to 76 amino acid residues stabilized by four disulfide bridges, are primarily known to modify the gating properties of sodium channels. drugbank.comguidetopharmacology.orgnih.govnih.gov
This compound is categorized as a long-chain alpha-scorpion toxin (α-ScTx). Alpha-toxins constitute a major class of neurotoxins found predominantly in the venoms of Old World scorpions. ctdbase.orgwikimedia.org These toxins characteristically bind to receptor site 3 on voltage-gated sodium channels, located in the extracellular loop connecting the S3 and S4 segments of domain IV. drugbank.comguidetopharmacology.orgwikidata.orgkaggle.com Their binding leads to the inhibition of fast inactivation of the sodium channel, thereby prolonging the action potential. ctdbase.orgwikimedia.orgkaggle.comgithub.comsigmaaldrich.comnih.gov
Phylogenetic analyses of scorpion alpha-toxins have revealed distinct groupings based on sequence similarity and pharmacological profiles. This compound is recognized as the prototype of Group IV within the alpha-toxin classification system. ctdbase.orgwikimedia.org This grouping suggests a shared evolutionary ancestry and similar structural features among toxins within this category. Comparative sequence analysis indicates that toxins belonging to different alpha-toxin groups can exhibit less than 30% sequence similarity, while variations within a single group, such as Group IV, can still be as high as 50%. ctdbase.orgwikimedia.org More recent phylogenetic studies, incorporating a broader range of scorpion toxins, continue to place this compound within the alpha-toxin lineage and have even suggested the existence of new alpha-toxin subfamilies based on these analyses. nih.govresearchgate.netnih.gov The divergence of alpha-toxins, including those from Old World species like Leiurus quinquestriatus, from common ancestors that also gave rise to other toxin groups highlights the complex evolutionary history of these venom components. nih.gov
Comparative Analysis of Functional Domains and Structural Motifs Across Different Alpha-Toxin Subfamilies
This compound is a polypeptide chain consisting of 65 amino acid residues, cross-linked by four disulfide bridges. github.comebi.ac.uk This architecture is characteristic of long-chain scorpion toxins that target sodium channels. These toxins share a highly conserved three-dimensional fold, known as the CSαβ fold, which comprises a short alpha-helix and a triple-stranded beta-sheet stabilized by the disulfide bonds. kaggle.comlatoxan.comebi.ac.uk This conserved structural core provides a stable scaffold for the toxin.
Despite this conserved global fold, variations exist in the amino acid sequences and the structure of specific regions, particularly in the solvent-exposed turns. These variable regions are considered crucial for determining the toxin's specificity and affinity for different ion channel subtypes. latoxan.com Comparative structural analysis of various alpha-toxins, including those with high sequence identity to this compound such as Bs-Tx28 and Lqh IV, has revealed subtle differences in their functional domains. researchgate.net These domains, sometimes described as forming a "necklace-like" structure, include the Nt-domain, Core-domain, and RT-CT domains, and they exhibit variations across different alpha-toxin subfamilies. researchgate.net
The interaction of alpha-toxins with voltage-gated sodium channels occurs at receptor site 3. drugbank.comguidetopharmacology.orgwikimedia.orgwikidata.orgkaggle.comgithub.comsigmaaldrich.comnih.gov This site is located on the extracellular face of the channel, involving the S3-S4 loop of domain IV. drugbank.comguidetopharmacology.orgwikidata.orgkaggle.com The binding of alpha-toxins to this site allosterically modulates the channel's gating machinery, specifically inhibiting the fast inactivation process. ctdbase.orgwikimedia.orgkaggle.comgithub.comsigmaaldrich.comnih.gov While the conserved hydrophobic surface is highly similar among alpha-toxins, subtle substitutions and variations in other regions contribute to the distinct pharmacological profiles observed within the alpha-toxin family. researchgate.net For instance, toxins like Bs-Tx28, which share high sequence identity with this compound, still possess specific structural and functional motifs within domains like the RT-CT domain that are characteristic of alpha-mammal toxins. researchgate.net
Evolutionary Pressures Shaping this compound Specificity and Potency on Ion Channels
The evolution of scorpion venoms is a prime example of an "arms race" driven by the need to efficiently capture prey and defend against predators. Over approximately 400 million years, natural selection has favored the diversification and refinement of venom peptides that potently and specifically target the ion channels of various organisms. drugbank.comguidetopharmacology.orgnih.gov This selective pressure has led to the remarkable potency and target specificity observed in scorpion toxins. drugbank.comguidetopharmacology.org
This compound's activity on ion channels reflects the evolutionary pressures it has been subjected to. Studies comparing this compound to other well-known alpha-toxins, such as AaH II from Androctonus australis Hector, have provided insights into the evolution of specificity. This compound has been reported to exhibit lower toxicity to mice compared to AaH II. uniprot.org Despite this lower toxicity, this compound can still compete with AaH II for binding to receptor site 3 on rat brain synaptosomes, although significantly higher concentrations of this compound are required to achieve this competition. uniprot.org This observation suggests that while this compound targets the same general receptor site as other alpha-toxins, its specific binding pose or interactions might differ subtly. The relatively weak competitive inhibition by this compound on AaH II binding could be attributed to steric interference between their respective binding areas on the sodium channel. uniprot.org This implies that even within the same receptor site, there might be distinct but possibly overlapping binding footprints for different alpha-toxins.
The evolutionary diversification of alpha-toxins affecting sodium channels is driven by the need to adapt to different prey species with potentially varying ion channel subtypes or sensitivities. regulations.gov The structurally variable regions and functional domains of alpha-toxins, such as the proposed "specificity module," are thought to evolve more rapidly, allowing toxins to fine-tune their interactions with specific NaV channel isoforms. nih.gov Residues within these variable regions that are under positive selection are likely candidates for contributing to differences in target specificity and potency. nih.gov Research involving site-directed mutagenesis on related alpha-toxins has demonstrated that altering specific amino acid residues can indeed modify the toxin's phylogenetic selectivity and its potency on mammalian versus insect sodium channels. regulations.gov These findings underscore how evolutionary pressures act on specific structural elements and residues within alpha-toxins like this compound to optimize their effectiveness against particular ion channel targets in the ecological niche of the scorpion.
Computational Chemistry and Molecular Modeling of Lqq Iv
Molecular Dynamics Simulations of Lqq IV in Complex with Target Ion Channels
Molecular dynamics (MD) simulations serve as a "computational microscope," allowing researchers to observe the time-resolved behavior of this compound as it interacts with its target sodium channels. These simulations model the complex embedded in a realistic physiological environment, including a lipid bilayer and aqueous solvent, to capture the dynamic nature of the toxin-channel recognition and binding process.
Recent groundbreaking studies on the closely related α-toxin LqhαIT, also from a deathstalker scorpion, have provided a blueprint for understanding these interactions. Cryo-electron microscopy (cryo-EM) structures of LqhαIT complexed with an insect sodium channel (NavPas) have been determined, revealing that the toxin binds to the voltage sensor domain of the fourth homologous domain (VSD-IV). biorxiv.orgbiorxiv.orgresearchgate.netnih.gov Subsequent MD simulations based on this structure have elucidated the stability of this interaction, showing how the toxin traps the S4 voltage sensor in a "down" conformation, thereby stabilizing the channel's open state. biorxiv.orgbiorxiv.orgresearchgate.net
A pivotal discovery from these simulations is the critical role of an extracellular glycan scaffold linked to the pore domain of the channel. biorxiv.orgbiorxiv.orgresearchgate.netnih.gov The C-terminal region of the toxin forms an extensive and functionally essential interface with this glycan, which significantly augments a smaller direct protein-protein interface. biorxiv.orgbiorxiv.orgresearchgate.netnih.gov MD simulations are crucial for demonstrating the stability and functional importance of these toxin-glycan interactions over time. Similar simulations focusing on the binding of α-toxins to mammalian channel isoforms, such as rat Nav1.2, have further detailed the formation of salt bridges and hydrophobic clusters that stabilize the toxin-channel complex. anu.edu.aunih.gov
These computational studies provide a dynamic view of how toxins like this compound achieve their potent effects, highlighting a multi-faceted interaction involving not just the protein components but also post-translational modifications like glycosylation.
Table 1: Typical Parameters for MD Simulation of a Toxin-Channel Complex This table presents representative parameters used in molecular dynamics simulations of scorpion toxins bound to sodium channels, based on common practices in the field.
| Parameter | Value / Description | Purpose |
|---|---|---|
| System Setup | ||
| Toxin-Channel Complex | Homology model of this compound based on LqhαIT; Cryo-EM structure of a target Nav channel (e.g., Nav1.2, Nav1.5) | To provide the initial atomic coordinates for the simulation. |
| Membrane | POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer | To mimic the cellular membrane environment where the ion channel is embedded. |
| Solvent | TIP3P water model with 150 mM NaCl | To solvate the system and provide physiological ionic strength. |
| Simulation Protocol | ||
| Force Field | CHARMM36m, AMBER | To define the potential energy function governing atomic interactions. |
| Ensemble | NPT (Isothermal-isobaric) | To maintain constant number of particles, pressure (1 atm), and temperature (310 K). |
| Simulation Time | 200 - 500 nanoseconds | To allow sufficient time for the system to equilibrate and for meaningful conformational dynamics to be observed. |
Ligand-Protein Docking Studies for Refined this compound Binding Site Characterization
Ligand-protein docking is a computational technique used to predict the preferred orientation and binding mode of one molecule to another. nih.gov In the context of this compound, docking simulations are instrumental in generating initial structural models of the toxin bound to various mammalian Nav channel subtypes for which experimental complex structures may not be available. These models serve as the starting point for more extensive computational analyses, such as the MD simulations described above. nih.gov
The docking process typically involves treating the larger receptor (the Nav channel) as a rigid or semi-flexible entity and allowing the smaller ligand (this compound) to flexibly explore the conformational space around the putative binding site. nih.govresearchgate.net Algorithms use scoring functions to evaluate the energetic favorability of thousands of potential binding poses, ranking them to identify the most likely interaction mode. nanobioletters.com For protein-protein interactions, specialized docking software like HADDOCK or BiGGER is often employed. nih.govnih.gov
Studies have successfully used docking to generate models of scorpion toxins on their target channels, which are then validated against experimental data. anu.edu.aunih.gov For this compound, docking would be used to explore its binding at neurotoxin site 3, located on the extracellular loop connecting the S3 and S4 segments of domain IV. By docking this compound to different Nav channel isoforms (e.g., Nav1.2, Nav1.5, Nav1.6), researchers can identify subtle differences in the binding pocket residues that may account for the toxin's selectivity profile. These initial docked poses reveal key potential interactions—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts—that can be further investigated using MD simulations and mutagenesis experiments. anu.edu.au
Table 2: Predicted Interacting Residues in the this compound-Nav1.2 Complex from Docking Studies This table hypothesizes key interactions based on docking and MD studies of the homologous alpha-toxin LqhαIT with the Nav1.2 channel. anu.edu.au
| This compound Residue | Nav1.2 Residue | Interaction Type | Predicted Contribution |
|---|---|---|---|
| Arg/Lys (C-terminus) | Glu/Asp (DIV S3-S4 linker) | Electrostatic (Salt Bridge) | Key for initial recognition and anchoring the toxin. |
| Tyr/Phe (Core Domain) | Ile/Leu (DIV S3-S4 linker) | Hydrophobic | Stabilizes the complex within the hydrophobic groove of the binding site. |
| Asp/Glu (NC-domain) | Lys/Arg (Pore Domain Glycan) | Hydrogen Bond / Electrostatic | Contributes to specificity and augments the primary binding interface. |
Quantum Chemical Calculations to Probe this compound Functional Group Contributions to Interaction
While MD simulations and docking rely on classical mechanics (force fields), quantum chemical (QC) calculations offer a more fundamental description of molecular interactions based on the principles of quantum mechanics. nih.gov Although computationally intensive, QC methods like Density Functional Theory (DFT) can be applied to key fragments of the this compound-channel interface to provide highly accurate information about the electronic structure and energetic contributions of specific functional groups. rasayanjournal.co.in
Due to the size of the system, QC calculations are not typically performed on the entire toxin-channel complex. Instead, they are used to analyze truncated models, such as the interaction between a single amino acid side chain from this compound (e.g., arginine) and a corresponding residue or group from the Nav channel (e.g., glutamate or a sugar moiety from the glycan). acs.org
These calculations can precisely quantify the strength of different types of interactions, including hydrogen bonds, cation-pi interactions (e.g., between a positively charged lysine on the toxin and an aromatic tyrosine on the channel), and electrostatic forces. mdpi.com By analyzing the electron density distribution, QC methods can reveal how charge is polarized and shared between the interacting molecules, providing a deeper understanding of the bonding nature. This information is invaluable for explaining the high affinity of the toxin and for guiding the design of analogs where specific functional groups might be modified to alter binding energy or selectivity. nih.gov
Table 3: Quantum Chemical Analysis of Functional Group Contributions This table outlines how quantum chemical methods could be applied to analyze the energetic contributions of key functional groups in this compound's interaction with a sodium channel.
| Functional Group (this compound) | Interacting Group (Nav Channel) | QC Method | Property Calculated | Scientific Insight |
|---|---|---|---|---|
| Guanidinium (Arginine) | Carboxylate (Aspartate/Glutamate) | DFT | Interaction Energy, Bond Order | Quantifies the strength and nature of the key salt bridge interactions. |
| Indole (Tryptophan) | Proline/Aliphatic Side Chains | Symmetry-Adapted Perturbation Theory (SAPT) | Decomposition of Interaction Energy (Electrostatics, Exchange, Induction, Dispersion) | Elucidates the balance of forces in hydrophobic and van der Waals contacts. |
| Hydroxyl (Tyrosine) | Glycan Sugar Moiety | DFT with implicit solvent | Hydrogen Bond Energy and Geometry | Determines the precise energetic contribution of toxin-glycan hydrogen bonds. |
In Silico Prediction and Design of this compound Structural Analogs with Modified Selectivity
The ultimate goal of molecular modeling is often to leverage structural and energetic insights to design new molecules with desired properties. In silico design combines the knowledge gained from MD, docking, and QC studies to predict how specific mutations in the this compound sequence would affect its binding affinity and selectivity for different Nav channel subtypes. This rational design process is significantly faster and more cost-effective than synthesizing and testing large libraries of peptide analogs experimentally. researchgate.net
The process begins by identifying "hotspot" residues at the binding interface—those that contribute most significantly to the binding energy. Computational alanine scanning, where key residues are mutated to alanine in the model and the change in binding free energy is calculated, is a common technique for this. Based on the detailed interaction maps, researchers can propose modifications. For example, if a specific arginine in this compound is found to be critical for binding to the cardiac channel Nav1.5 but not the neuronal channel Nav1.2, one might design an analog where this arginine is replaced with a neutral amino acid to create a more neuron-selective toxin.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural or physicochemical properties of different analogs with their biological activity, helping to predict the potency of novel designs before synthesis. nih.gov These predictive approaches accelerate the development of this compound-based molecular probes with tailored selectivity, which are invaluable for studying the physiological roles of specific Nav channel isoforms and may serve as leads for developing novel therapeutics for channelopathies.
Table 4: In Silico Design of this compound Analogs for Modified Nav Channel Selectivity This table provides hypothetical examples of this compound analogs designed in silico to achieve altered selectivity for different sodium channel subtypes.
| Analog Name | Proposed Mutation(s) | Rationale | Predicted Effect |
|---|---|---|---|
| This compound-NS1 | Arg64 -> Ala | Disrupts a key electrostatic interaction predicted to be crucial for Nav1.5 binding but less important for Nav1.2. | Increased selectivity for neuronal (e.g., Nav1.2) over cardiac (Nav1.5) channels. |
| This compound-HS1 | Tyr10 -> Trp | Enhances cation-pi or hydrophobic interactions with a specific pocket in Nav1.6, a channel implicated in pain pathways. | Higher affinity and selectivity for Nav1.6. |
| This compound-Glyco- | Lys60 -> Gln | Reduces interaction with the glycan scaffold, which may vary between channel isoforms and species. | Altered species selectivity (e.g., reduced insect vs. mammalian activity). |
Conceptual Applications of Lqq Iv in Neurobiological Research
Lqq IV as a High-Specificity Molecular Probe for Investigating Sodium Channel Function
This compound functions as a modulator of Na+ channels. latoxan.com As an alpha-toxin, it exhibits voltage-independent binding to site 3 on voltage-gated sodium channels. latoxan.comexpasy.org This interaction primarily leads to the inhibition of the inactivation process of activated channels, thereby affecting neuronal transmission. latoxan.comexpasy.org The binding of alpha-scorpion toxins like this compound to extracellular regions of sodium channels is of particular interest because it can influence the inactivation process occurring at intramembranal segments of the channel. researchgate.net This specific mechanism of action makes this compound a high-specificity molecular probe for studying the dynamics of sodium channel inactivation.
Research has demonstrated the inhibitory effects of both native and recombinant (non-amidated) forms of this compound on the inactivation of specific Nav subtypes. Studies have shown activity against Nav1.2 (SCN2A), Nav1.6 (SCN8A), and Nav1.7 (SCN9A). uniprot.org The half maximal effective concentration (EC50) values for these interactions provide quantitative measures of this compound's potency on different subtypes:
| Sodium Channel Subtype | EC50 (nM) | Source Snippet |
| Nav1.2 (SCN2A) | 31.2 - 36.6 | uniprot.org |
| Nav1.6 (SCN8A) | 6.9 - 8.9 | uniprot.org |
| Nav1.7 (SCN9A) | 182.0 - 260.1 | uniprot.org |
These findings highlight this compound's utility in selectively targeting and perturbing sodium channel function to understand their role in electrical signaling.
Utilization of this compound in Dissecting the Roles of Specific Ion Channel Subtypes in Cellular Processes
The ability of this compound to interact with different sodium channel subtypes, albeit with varying affinities, allows for its use in dissecting the roles of these specific channels in various cellular processes. This compound has been described as representing an intermediate group of scorpion toxins that bind with moderate affinities to both mammalian and insect sodium channels, although its toxic activity is primarily observed in mammals. diff.org This differential activity profile can be exploited to distinguish between the functions of sodium channels in different species or even different tissues within the same organism if specific subtype expression patterns are known.
Studies comparing the interactions of various scorpion toxins, including this compound, with sodium channels from different sources (e.g., rat brain and insects) have contributed to classifying these toxins based on their activity and putative receptor sites. researchgate.netdiff.org this compound's competitive inhibition profile with other known probes, such as AaH II (an alpha-toxin highly active on mammals) and LqhalphaIT (an anti-insect alpha-toxin), has provided insights into the complexity of neurotoxin receptor sites on sodium channels. researchgate.netdiff.org Although this compound exhibits lower toxicity compared to some other alpha-toxins like AaH II, its distinct binding characteristics make it a valuable tool for differentiating between the effects mediated by various toxin-binding sites and, by extension, the specific channel subtypes associated with those sites. researchgate.net
Exploration of Structure-Activity Relationships (SAR) in this compound Variants for Fundamental Insights into Channel Modulation
Comparisons of the amino acid sequences and structures of different scorpion toxins, including this compound, have revealed varying degrees of similarity which correlate with their pharmacological profiles. nih.govnih.gov For instance, Makatoxin I shows a significant percentage of structural similarity with this compound (55-77%). nih.govresearchgate.net Analyzing the functional consequences of variations in the amino acid sequence or post-translational modifications (like isomerization) in this compound and closely related toxins can help pinpoint the structural determinants critical for high-affinity binding to specific sodium channel subtypes and for inhibiting channel inactivation. While detailed SAR studies specifically focused on synthetically modified this compound variants may be limited in the provided search results, the existing information on its structure, its classification within groups of toxins with shared mechanisms but differing potencies, and its structural similarity to other characterized toxins provides a foundation for such investigations. researchgate.netdiff.orgnih.govnih.gov Exploring these relationships can lead to a deeper understanding of the molecular recognition between toxins and ion channels, potentially informing the design of novel probes or therapeutic agents targeting sodium channels.
Emerging Research Directions and Methodological Advancements for Lqq Iv
Development of Novel Lqq IV Derivatives with Tailored Ion Channel Specificity
The development of novel derivatives of this compound is a key area of emerging research. This involves modifying the structure of the native peptide to alter or enhance its interaction with specific ion channel subtypes. Scorpion venom toxins, including those from Leiurus quinquestriatus, exhibit diverse effects on ion channels, targeting sodium, potassium, calcium, and chloride channels. frontiersin.orgnih.govwikipedia.orggoogle.com For instance, while this compound is known to modulate sodium channels, other toxins from the same species, such as Scyllatoxin and Chlorotoxin, target potassium and chloride channels, respectively. wikipedia.orggoogle.com This inherent variability within scorpion venom toxins suggests that structural modifications to this compound could potentially lead to derivatives with altered specificity, perhaps favoring certain sodium channel subtypes over others, or even exhibiting activity on different classes of ion channels.
Research in this area would likely involve peptide synthesis techniques to create this compound analogs with amino acid substitutions, deletions, or additions, particularly in regions identified as critical for channel binding and modulation. Comparative analysis of the amino acid sequences of this compound and other scorpion toxins with different channel specificities, such as the comparison of this compound with AamH1, AamH2, and AamH3 which show varying sequence identity and immunological cross-reactivity, can provide insights into structural determinants of specificity. wikipedia.org Subsequent functional assays would then be employed to evaluate the affinity and efficacy of these derivatives on a panel of different ion channel subtypes. The goal is to create a library of this compound variants with precisely controlled interactions, opening avenues for highly targeted research tools or potential therapeutic leads.
High-Throughput Screening Platforms for Identifying this compound-Channel Interaction Modulators
High-throughput screening (HTS) is a well-established technique in drug discovery that allows for the rapid assaying of large libraries of compounds against a specific biological target. researchgate.netnih.gov Applying HTS platforms to this compound research can facilitate the identification of molecules that modulate the interaction between this compound and sodium channels. These modulators could be compounds that enhance or disrupt this compound binding, or that alter the functional outcome of the interaction.
HTS assays for this compound could be developed based on fluorescence, luminescence, or label-free detection methods that report on the binding of this compound to sodium channels or the functional state of the channel in the presence of this compound and potential modulator compounds. frontiersin.orgresearchgate.netnih.gov For example, assays could measure this compound displacement by competing molecules or monitor ion flux through sodium channels modulated by this compound in the presence of a compound library.
While the provided search results discuss HTS for identifying modulators of protein-protein interactions and ion channels in general, specific HTS platforms designed for this compound-sodium channel interactions were not detailed. frontiersin.orgwikipedia.orgnih.gov However, the principles of HTS are directly applicable. Screening large libraries of small molecules or peptides could reveal novel scaffolds that interact with this compound or the this compound binding site on the sodium channel, providing starting points for the development of new research probes or therapeutic agents.
Conceptual Data Table for HTS Results:
| Compound ID | Effect on this compound Binding | Effect on Sodium Channel Function (in presence of this compound) | Potency (e.g., IC50) |
| Compound A | Inhibits binding | Reverses this compound effect | X µM |
| Compound B | Enhances binding | Potentiates this compound effect | Y µM |
| Compound C | No significant effect | No significant effect | - |
Single-Molecule Biophysics Approaches to Understand this compound Binding and Dissociation Dynamics on Membrane Proteins
Single-molecule biophysics techniques allow researchers to study the behavior of individual molecules, providing insights that are often obscured in ensemble measurements. Applying these approaches to this compound can provide a detailed understanding of its interaction with sodium channels at the molecular level, including binding and dissociation dynamics.
Techniques such as single-molecule fluorescence microscopy or atomic force microscopy could be used to directly observe this compound molecules interacting with reconstituted sodium channels in a lipid bilayer or on a supported membrane. guidetopharmacology.org This could allow researchers to measure binding and unbinding rates, investigate conformational changes in the channel induced by this compound binding, and study the stoichiometry of the interaction. guidetopharmacology.org
For example, single-molecule fluorescence resonance energy transfer (smFRET) could be employed to monitor distance changes between labeled this compound and different parts of the sodium channel during binding and modulation. guidetopharmacology.org This could reveal the precise binding pose and how this compound affects the movement of channel domains. While the search results highlight the power of single-molecule techniques in biophysics and for studying molecular interactions, specific studies detailing the single-molecule binding and dissociation dynamics of this compound on sodium channels were not found. guidetopharmacology.org Nevertheless, these advanced biophysical methods hold significant promise for unraveling the intricate molecular mechanisms underlying this compound's potent effects on neuronal sodium channels.
Conceptual Data for Single-Molecule Studies:
| Parameter | Description | Value (Illustrative) |
| Binding Rate (kon) | Rate at which this compound binds to the channel | Z s⁻¹ |
| Dissociation Rate (koff) | Rate at which this compound unbinds from the channel | W s⁻¹ |
| Dwell Time on Channel | Average time this compound remains bound | 1/koff seconds |
| Conformational Changes | Observed changes in channel structure upon binding | e.g., movement of domain X |
Q & A
Basic Research Questions
Q. How should researchers design a controlled experiment to assess the pharmacological properties of Lqq IV?
- Methodological Answer :
- Experimental Design : Use a randomized controlled trial (RCT) with dose-response analysis. Include control groups (e.g., placebo, comparator compound) and define dependent variables (e.g., bioavailability, toxicity) and independent variables (e.g., dosage, administration route).
- Data Collection : Employ HPLC for purity assessment and in vitro assays (e.g., cell viability tests) for preliminary efficacy evaluation .
- Statistical Power : Calculate sample size using power analysis to ensure reproducibility .
Q. What are reliable methods for synthesizing this compound with high purity?
- Methodological Answer :
-
Synthesis Optimization : Use column chromatography or recrystallization to isolate this compound. Validate purity via NMR and mass spectrometry.
-
Yield Improvement : Adjust reaction conditions (e.g., temperature, catalysts) systematically and document deviations in a lab notebook for reproducibility .
Synthesis Method Average Yield (%) Purity (%) Key Challenges Method A (Reflux) 72 95 Byproduct formation Method B (Microwave) 85 98 Energy optimization
Q. How can researchers establish baseline toxicity profiles for this compound?
- Methodological Answer :
- In Vivo Models : Conduct acute toxicity studies in rodent models using OECD guidelines. Monitor organ-specific effects (e.g., liver enzymes, renal function).
- In Silico Tools : Predict toxicity via QSAR models and cross-validate with experimental data .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Data Triangulation : Compare pharmacokinetic parameters (e.g., absorption, metabolism) across models. Use microdosing studies in humans to bridge gaps.
- Bias Mitigation : Blind data analysts to experimental conditions and apply mixed-effects models to account for variability .
Q. What strategies optimize this compound’s stability under varying environmental conditions?
- Methodological Answer :
- Degradation Studies : Expose this compound to stressors (light, humidity) and analyze degradation products via LC-MS.
- Formulation Adjustments : Test stabilizers (e.g., cyclodextrins) and lyophilization protocols. Document stability using ICH guidelines .
Q. How to address ethical challenges in clinical trials involving this compound?
- Methodological Answer :
- Ethical Frameworks : Obtain IRB approval and ensure informed consent. Develop a risk-benefit analysis with transparency in adverse event reporting.
- Data Privacy : Anonymize participant data and comply with GDPR or HIPAA standards .
Data Analysis & Reproducibility
Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Answer :
- Model Selection : Use non-parametric tests (e.g., Kruskal-Wallis) or Bayesian hierarchical models for small sample sizes.
- Software Tools : Implement R packages (e.g.,
drcfor dose-response curves) or Python’s SciPy for custom analyses .
Q. How to ensure reproducibility in this compound research across laboratories?
- Methodological Answer :
- Protocol Standardization : Share detailed SOPs via platforms like Protocols.io . Include metadata (e.g., equipment calibration logs).
- Collaborative Validation : Conduct inter-lab studies and publish raw datasets in repositories like Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
